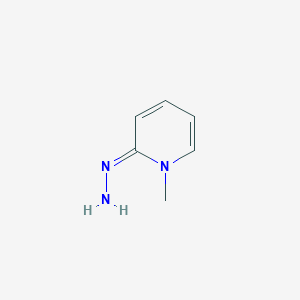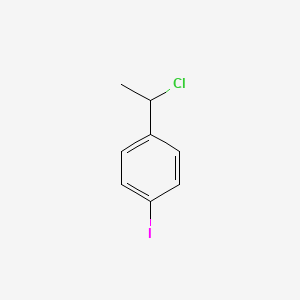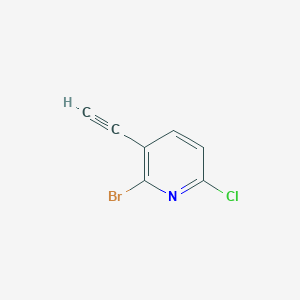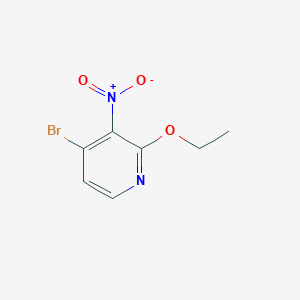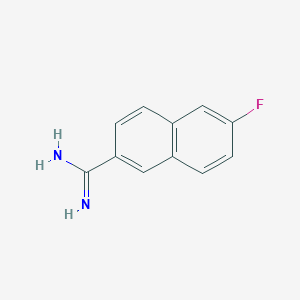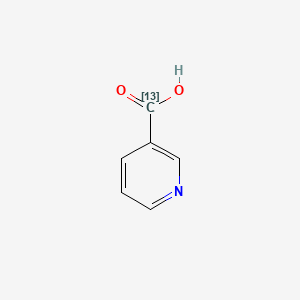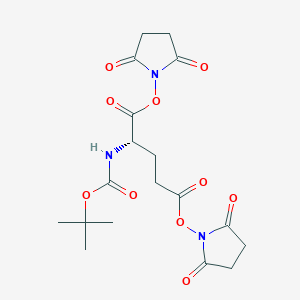
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound known for its role in organic synthesis and medicinal chemistry. It is often used as a reagent in peptide synthesis due to its ability to form stable amide bonds. The compound’s structure includes two 2,5-dioxopyrrolidin-1-yl groups and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the reaction of (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS groups are replaced by nucleophiles such as amines or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Solvents: Dichloromethane, methanol
Major Products Formed
Amides: Formed through substitution reactions with amines
Alcohol Derivatives: Formed through substitution reactions with alcohols
Free Amines: Formed through deprotection of the Boc group
Wissenschaftliche Forschungsanwendungen
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is widely used in scientific research, particularly in:
Peptide Synthesis: As a coupling reagent to form stable amide bonds in peptide chains.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: For attaching biomolecules to surfaces or other molecules through stable amide linkages.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable amide bonds. The NHS groups activate the carboxyl groups, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of amide bonds, which are crucial in peptide synthesis and other biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Uniqueness
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is unique due to its dual NHS groups, which provide enhanced reactivity and versatility in forming stable amide bonds. This makes it particularly valuable in peptide synthesis and bioconjugation applications .
Eigenschaften
Molekularformel |
C18H23N3O10 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
bis(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H23N3O10/c1-18(2,3)29-17(28)19-10(16(27)31-21-13(24)7-8-14(21)25)4-9-15(26)30-20-11(22)5-6-12(20)23/h10H,4-9H2,1-3H3,(H,19,28)/t10-/m0/s1 |
InChI-Schlüssel |
JZPUCCDOHQIGSG-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







